

An In-depth Technical Guide to (Rac)-H-Thr-OMe Hydrochloride

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Compound of Interest

Compound Name: (Rac)-H-Thr-OMe hydrochloride

Cat. No.: B554946

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-H-Thr-OMe hydrochloride, the racemic methyl ester of threonine hydrochloride, is a fundamental chemical entity primarily utilized in research and development. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. Its primary application is as an experimental control in studies involving its specific enantiomer, L-Threonine methyl ester hydrochloride (H-Thr-OMe HCl), particularly in peptide synthesis and stereospecific biological assays. This guide provides a comprehensive overview of its chemical properties, synthesis, and appropriate application as a control standard.

Physicochemical Properties

(Rac)-H-Thr-OMe hydrochloride is a stable, solid compound. Its key properties are essential for its handling, storage, and application in experimental settings. A summary of these properties is presented below.

Table 1: Physicochemical Data for (Rac)-H-Thr-OMe Hydrochloride

| Property | Value | Source |
|---------------------------------------|---|---|
| IUPAC Name | (2RS,3SR)-methyl 2-amino-3-hydroxybutanoate hydrochloride | - |
| Molecular Formula | C ₅ H ₁₂ ClNO ₃ | [1] |
| Molecular Weight | 169.61 g/mol | [1] [2] |
| CAS Number | 2170123-34-7 | [1] [2] |
| Appearance | Solid | [2] |
| Purity | ≥95% (Typical) | [1] |
| SMILES | NC(C(O)C)C(OC)=O.Cl | [1] |
| Topological Polar Surface Area (TPSA) | 72.55 Å ² | [1] |
| logP | -0.7107 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [1] |

Synthesis Protocols

The synthesis of **(Rac)-H-Thr-OMe hydrochloride** is typically achieved via the esterification of racemic threonine. Two common and effective laboratory-scale methods are detailed below. These protocols are based on general procedures for the synthesis of amino acid methyl esters.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Method 1: Esterification using Thionyl Chloride

This method involves the reaction of the amino acid with thionyl chloride in methanol, which acts as both the solvent and the esterifying agent.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend (Rac)-Threonine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Cool the suspension to -10°C using an ice-salt bath. Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 0°C.
- Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 16-24 hours. During this time, the solid should dissolve.
- Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
- Isolation: The resulting crude solid or oil is **(Rac)-H-Thr-OMe hydrochloride**. It can be purified by recrystallization, for example, by dissolving in a minimal amount of methanol and precipitating with a non-polar solvent like dry tert-butyl methyl ether.^[5]
- Drying: Collect the crystalline product by filtration and dry under vacuum to yield the final product.

Method 2: Esterification using Trimethylchlorosilane (TMSCl)

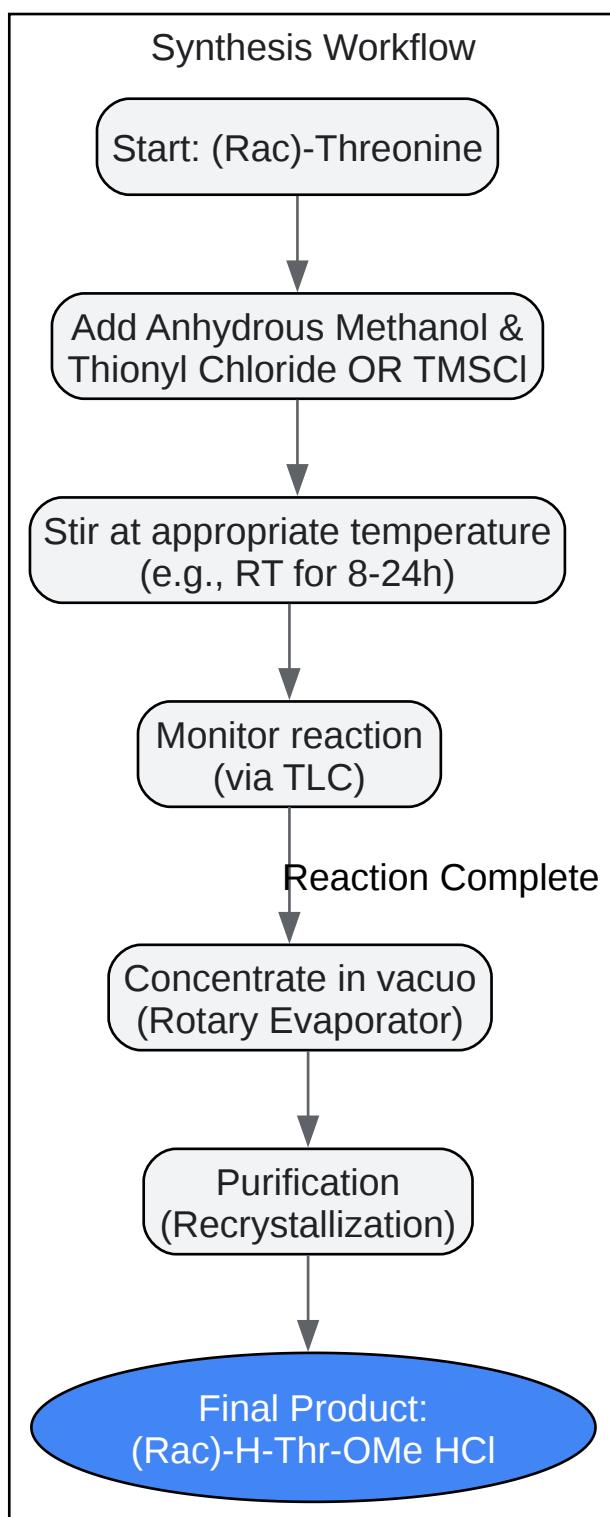
This is a milder and more convenient method for achieving esterification at room temperature.

[\[3\]](#)[\[4\]](#)

Experimental Protocol:

- Reaction Setup: Place (Rac)-Threonine (1 equivalent) in a round-bottom flask with a magnetic stirrer.
- Reagent Addition: Add anhydrous methanol to the flask. To this solution or suspension, slowly add trimethylchlorosilane (TMSCl) (2 equivalents) while stirring. The reaction is typically exothermic.

- Reaction: Stir the resulting mixture at room temperature for 8-24 hours.
- Work-up: Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture on a rotary evaporator.
- Isolation: The resulting solid residue is the desired product, **(Rac)-H-Thr-OMe hydrochloride**. Further purification can be achieved by recrystallization if necessary.



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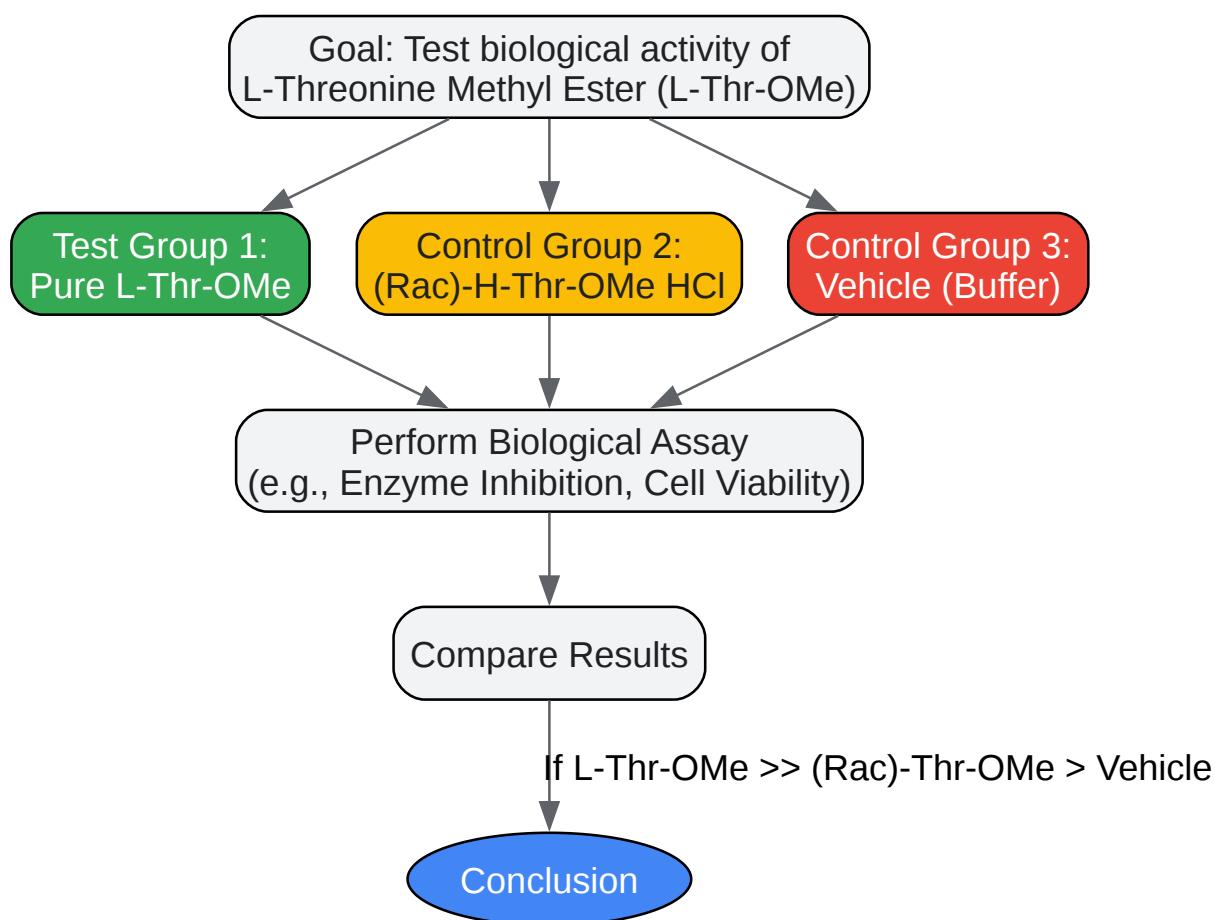
Caption: General workflow for the synthesis of **(Rac)-H-Thr-OMe hydrochloride**.

Applications in Research and Drug Development

The primary role of **(Rac)-H-Thr-OMe hydrochloride** is as an experimental control.^[2] In fields like medicinal chemistry and molecular biology, demonstrating stereospecificity is crucial. When an experiment utilizes the pure L-enantiomer (H-Thr-OMe HCl), the racemic mixture serves as a critical tool to validate that the observed biological or chemical effect is specifically due to the L-configuration and not a general property of the molecule.

Key Use Cases:

- **Negative Control in Biological Assays:** If L-threonine methyl ester is being tested for activity against an enzyme or receptor, the racemic mixture can be used as a control. An active L-enantiomer should show significantly higher potency than the racemic mixture, which contains 50% of the inactive D-enantiomer.
- **Baseline in Peptide Synthesis:** In peptide coupling reactions where H-Thr-OMe HCl is a starting material, using the racemic compound in a parallel experiment can help identify and characterize diastereomeric peptide products, confirming the stereochemical integrity of the main reaction.
- **Reference Standard in Chiral Chromatography:** It can be used to develop and validate analytical methods for separating D- and L-enantiomers of threonine methyl ester.



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Caption: Logical workflow for using (Rac)-H-Thr-OMe HCl as an experimental control.

Conclusion

(Rac)-H-Thr-OMe hydrochloride is a valuable tool for the scientific community, not for its direct biological or chemical activity, but for its essential role in validating the stereospecificity of its enantiopure counterpart, H-Thr-OMe HCl. Its straightforward synthesis and well-defined properties make it an indispensable control for rigorous and reproducible scientific investigation in drug development and chemical biology. Researchers employing threonine derivatives should consider the use of this racemic standard to strengthen their experimental conclusions.

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